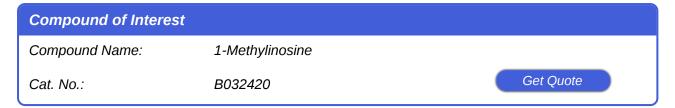


1-Methylinosine as a modified nucleoside in RNA

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An In-depth Technical Guide to **1-Methylinosine** (m¹l) as a Modified Nucleoside in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA are crucial regulatory mechanisms that expand the functional capacity of RNA molecules beyond their primary sequence. Among the more than 170 known RNA modifications, N¹-methylinosine (m¹l) is a modified purine nucleoside found primarily in transfer RNA (tRNA). This modification plays a significant role in ensuring translational fidelity and maintaining the structural integrity of tRNA. This technical guide provides a comprehensive overview of the biosynthesis, function, and analysis of m¹l, with a focus on its relevance to biological research and therapeutic development.

Structure and Chemical Properties

1-Methylinosine is an inosine molecule methylated at the N1 position of the hypoxanthine base.[1][2] This methylation introduces a positive charge under physiological conditions and, critically, blocks the Watson-Crick base-pairing face of the nucleoside.[3][4]

Table 1: Chemical Properties of **1-Methylinosine** (m¹l)



| Property | Value | Reference(s) | |
|--------------------|--|--------------|--|
| Full Name | 1-methylinosine | [5] | |
| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4- dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-1- methylpurin-6-one | [2][5] | |
| Chemical Formula | C11H14N4O5 | [5][6] | |
| Monoisotopic Mass | 282.0964 g/mol | [2][5] | |
| Average Molar Mass | 282.25 g/mol | [3] | |
| CAS Number | 2140-73-0 | [7][8] | |
| ChEBI ID | 19065 | [5] | |
| PubChem CID | 65095 | [1][5] | |

Biosynthesis of 1-Methylinosine

The biosynthesis of m¹l is not conserved across the domains of life, with distinct pathways observed in Eukaryotes and Archaea.

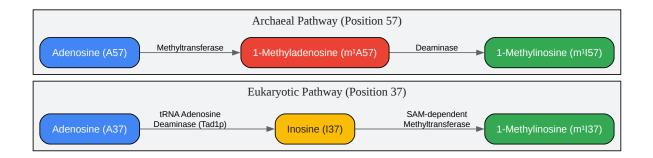
Eukaryotic Pathway

In eukaryotes, the formation of m¹I at position 37 of tRNA (m¹I37) is a two-step enzymatic process.[9] First, adenosine at position 37 (A37) is deaminated to inosine (I37) by a tRNA-specific adenosine deaminase (e.g., Tad1p in yeast). Subsequently, the I37 is methylated by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form m¹I37.[3][9]

Archaeal Pathway

In archaea, such as Haloferax volcanii, the pathway for modifying position 57 proceeds in a different order.[9][10] Adenosine-57 is first methylated to form N¹-methyladenosine (m¹A57), which is then deaminated to produce m¹I57.[9]





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Caption: Biosynthetic pathways of **1-methylinosine** in Eukaryotes and Archaea.

Function and Biological Role

The m¹I modification, typically found at position 37 in the anticodon loop of specific tRNAs (e.g., tRNAAla), is critical for accurate protein synthesis.[3] Its primary role is analogous to its structural relative, 1-methylguanosine (m¹G), in preventing translational frameshifting.[11][12] [13]

- Maintaining Reading Frame: The bulky methyl group at the N1 position prevents incorrect
 base pairing in the ribosome's A-site, thereby ensuring the correct reading frame is
 maintained, especially at slippery sequences (e.g., stretches of identical nucleotides).[11][12]
 [14]
- tRNA Structure: The positive charge of m¹I contributes to the local structure and stability of the anticodon loop.[4][13]

The enzymes responsible for the related m¹G37 modification, TrmD in bacteria and Trm5 in eukaryotes and archaea, are essential for cell growth, highlighting the importance of this class of modification.[11][14][15] While m¹I is less widespread than m¹G, its function in specific tRNAs is similarly vital for cellular viability.

Association with Disease



Modified nucleosides, including m¹I, are degradation products of RNA turnover and are excreted in urine. Altered levels of these nucleosides can serve as biomarkers for various pathological conditions, particularly cancer, due to the increased metabolic and proliferative activity of tumor cells.

Table 2: 1-Methylinosine Levels in Human Diseases

| Disease Type | Observation | Implication | Reference(s) |
|----------------------------------|--|--------------------------------|--------------|
| Breast Cancer | Increased urinary levels of m¹I are associated with a reduced five-year survival rate. | Potential Prognostic Marker | [8] |
| Acute Myelomonocytic Leukemia | Elevated urinary levels of m¹I observed in patients. | Potential Disease Biomarker | [8] |
| Large Cell Lung Carcinoma | Elevated urinary levels of m¹l observed in patients. | Potential Disease Biomarker | [8] |
| PL-12 Polymyositis | m ¹ I37 in human tRNAAla is a target for specific autoantibodies. | Autoimmune Target | [9] |

Experimental Protocols and Methodologies

The detection and quantification of m¹I require sensitive and specific analytical techniques due to its low abundance.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides. The method involves the enzymatic hydrolysis of total RNA into individual nucleosides, followed by



chromatographic separation and mass spectrometric detection.

Detailed Protocol: LC-MS/MS Quantification of m1

RNA Isolation:

- Extract total RNA from cells or tissues using a standard Trizol or column-based purification method.
- Assess RNA integrity and purity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

• Enzymatic Digestion of RNA:

- To a 1-5 μg sample of total RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium acetate (pH 5.3).
- Incubate at 42°C for 2 hours.
- Add bacterial alkaline phosphatase (1U) and a compatible buffer (e.g., 50 mM Tris-HCl, pH
 8.0).
- Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.
- Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant containing the digested nucleosides.

• LC-MS/MS Analysis:

- Inject the supernatant into a liquid chromatography system equipped with a C18 reversephase column.
- Separate the nucleosides using a gradient of mobile phases, typically starting with aqueous ammonium acetate or formate and ramping up the concentration of an organic solvent like acetonitrile or methanol.





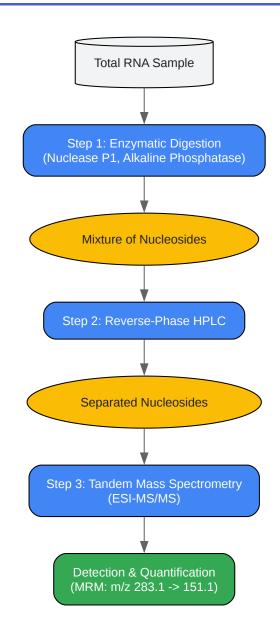


- Elute the separated nucleosides into a tandem mass spectrometer operating in positive ion mode.
- Use Multiple Reaction Monitoring (MRM) to detect m¹I. The transition involves monitoring the fragmentation of the protonated parent ion [M+H]⁺ (m/z 283.1) to a specific product ion corresponding to the methylated base (m/z 151.1).

Quantification:

- Generate a standard curve using a pure m¹I standard of known concentrations.[16]
- Quantify the amount of m¹I in the biological sample by comparing its peak area to the standard curve.
- Normalize the m¹l amount to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.[16]





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Caption: Experimental workflow for the quantification of m¹I using LC-MS/MS.

Detection by Reverse Transcription-Based Sequencing

N1-methylated purines (m¹A, m¹G, and m¹l) are known to stall or cause misincorporations during reverse transcription (RT), a key step in many RNA sequencing workflows.[4][16][17] This property can be exploited for their detection.

• RT Signature: The presence of m¹I in an RNA template often causes the reverse transcriptase to pause or terminate, leading to an abrupt drop in sequencing coverage at the position +1 nucleotide relative to the modification.[17]



• Specialized Protocols: While standard RNA-seq is not quantitative for such modifications, specialized protocols (e.g., adapting principles from m¹A-seq or DAMM-seq) can enhance the detection of RT-stop signals.[18] These methods often involve optimizing RT conditions or using specific enzymes that are more or less sensitive to the modification. Quantification generally relies on comparing the frequency of RT stops in a sample to a control or a synthetic standard with a known modification level.[16]

Conclusion and Future Perspectives

1-methylinosine is a functionally significant RNA modification that safeguards the fidelity of protein synthesis. Its biosynthetic pathways and biological roles underscore the intricate layers of gene expression regulation. The association of urinary m¹l levels with several cancers positions it as a promising non-invasive biomarker for diagnosis and prognosis. Advances in mass spectrometry and sequencing technologies continue to improve our ability to detect and quantify m¹l, paving the way for a deeper understanding of its role in health and disease and for the potential development of novel therapeutic strategies targeting RNA modification pathways.

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